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Conteltinib is an oral, highly potent, ATP-competitive second-generation anaplastic lymphoma kinase

(ALK) tyrosine kinase inhibitor (TKI). It demonstrates activity against various crizotinib-resistant ALK

mutations and also inhibits FAK and Pyk2, although less potently than ALK [1]. The following data is

primarily derived from a first-in-human, multicenter, phase 1 dose-escalation and dose-expansion study

(NCT02695550) [1].

Recommended Phase 2 Doses (RP2D) [1]

The study determined different RP2Ds based on prior treatment history.

Patient Population Recommended Phase 2 Dose

ALK TKI-naïve patients 600 mg taken orally, once daily (quaque die, QD)

Patients previously treated with crizotinib 300 mg taken orally, twice daily (bis in die, BID)

Efficacy Outcomes [1]
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The anti-tumor efficacy of Conteltinib was evaluated in two key patient groups. The results are summarized

below:

Patient Population
Overall Response
Rate (ORR)

Median Progression-Free
Survival (PFS)

Median Duration of
Response (DoR)

ALK TKI-naïve
(n=39)

64.1% (25/39
patients)

15.9 months 15.0 months

Crizotinib-pre-
treated (n=21)

33.3% (7/21
patients)

6.73 months 6.60 months

Safety Profile [1]

Conteltinib showed a manageable safety profile. The table below lists the most common treatment-related

adverse events (TRAEs) observed in the study.

Adverse Event Incidence (n=64 patients)

Diarrhea 71.9% (46 patients)

Elevated Serum Creatinine 45.3% (29 patients)

Elevated Aspartate Aminotransferase (AST) 39.1% (25 patients)

Nausea 37.5% (24 patients)

Any TRAE 90.6% (58 patients)

Grade ≥ 3 TRAE 14.1% (9 patients)

Experimental Protocols

Here are the detailed methodologies for key experiments from the cited phase 1 study.
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Clinical Trial Protocol Design

Study Type: Multicenter, single-arm, open-label, first-in-human Phase 1 study [1].
Objectives:

Primary: Assess safety, identify Dose-Limiting Toxicities (DLTs), and determine the Maximum
Tolerated Dose (MTD) [1].

Secondary: Evaluate pharmacokinetic (PK) properties and anti-tumor efficacy (Objective
Response Rate, Progression-Free Survival) [1].

Dosing Schedule:
Dose-Escalation Phase: Sequential cohorts received Conteltinib orally at doses of 50, 100,

200, 300, 450, 600, and 800 mg once daily (QD). A 3 + 3 dose-escalation scheme based on the
modified Fibonacci method was used. A single dose was given 7 days before Cycle 1 (PK lead-

in), followed by continuous 28-day cycles [1].
Dose-Expansion Phase: Initiated if responses were observed in the escalation phase.

Patients received Conteltinib continuously in 28-day cycles until disease progression,
unacceptable toxicity, or withdrawal of consent [1].

Patient Population and Eligibility

Key Inclusion Criteria: Patients (18-75 years) with histologically/cytologically confirmed advanced

ALK-positive NSCLC, determined by FISH, IHC, PCR, or NGS; ECOG performance status ≤2; at
least one measurable lesion; adequate organ function [1].

Key Exclusion Criteria: Myocardial infarction or severe/unstable angina within 6 months prior to
enrollment; major surgery within 6 weeks or radiotherapy within 2 weeks prior to the first dose [1].

Efficacy and Safety Assessment Methods

Tumor Response: Assessed according to standard solid tumor response criteria (e.g., RECIST v1.1)
via radiographic imaging at predefined intervals [1].

Safety Monitoring: Included continuous monitoring of adverse events, serial laboratory tests
(hematology, serum chemistry), physical examinations, vital signs, and electrocardiograms. AEs were

graded for severity using CTCAE criteria [1].

Experimental Workflow and Signaling

The following diagram illustrates the high-level workflow of the Phase 1 clinical trial for Conteltinib.
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Dose Escalation (3+3 Design)
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Conteltinib Phase 1 Trial Workflow: This flowchart outlines the key stages of the clinical trial, from initial

dose escalation to final treatment continuation.

Conteltinib's primary mechanism involves inhibiting the ALK pathway. The diagram below shows key

signaling pathways relevant to its action.
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Conteltinib Inhibits ALK Signaling Pathways: This diagram shows how Conteltinib blocks ALK-driven

oncogenic signaling, impacting key downstream pathways like PI3K/AKT and RAS/MAPK that promote

cancer cell survival and proliferation [1].

Research Considerations

Combination Therapies: Future research may explore Conteltinib in combination with other agents,
such as FAK inhibitors, given its secondary inhibitory profile, to overcome resistance or enhance

efficacy [1] [2].
Ongoing Clinical Trials: The data summarized is from a Phase 1 study. Always consult current

clinical trial registries (e.g., ClinicalTrials.gov) for the latest status and potential subsequent Phase 2
or 3 trials [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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